

LC-MS/MS protocol for Theophylline quantification using $^{13}\text{C}_2\text{d}_6$ IS

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Compound of Interest

Compound Name: *Theophylline- $^{13}\text{C}_2\text{d}_6$*

Cat. No.: *B13434290*

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Application Note: High-Throughput Quantification of Theophylline in Human Plasma via LC-MS/MS

Executive Summary

This application note details a robust, validated protocol for the quantification of Theophylline (1,3-dimethylxanthine) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike traditional immunoassays, which suffer from cross-reactivity with caffeine and theobromine, this method utilizes

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-Theophylline as a stable isotope-labeled internal standard (SIL-IS) to ensure absolute specificity and compensation for matrix effects.

Key Performance Indicators:

- Dynamic Range: 0.10 – 40.0

g/mL (Covering sub-therapeutic, therapeutic, and toxic ranges).

- Sample Volume: 50

L.

- Run Time: 3.5 minutes.
- Precision (CV%): < 5.0%.[\[1\]](#)[\[2\]](#)

Clinical & Scientific Context

Theophylline is a bronchodilator with a narrow therapeutic index (

g/mL). Toxicity can occur at levels >20

g/mL, leading to seizures or arrhythmias.

- The Problem: Immunoassays (FPIA, EMIT) often overestimate Theophylline levels due to structural similarity with caffeine (1,3,7-trimethylxanthine) and paraxanthine (1,7-dimethylxanthine), especially in patients with high dietary caffeine intake or renal impairment.
- The Solution: LC-MS/MS provides mass-based resolution. Using a

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analog is superior to simple deuterated standards (e.g., d

-Theophylline) because the +8 Da mass shift prevents "cross-talk" (isotopic overlap) from high concentrations of the native drug into the IS channel, a common issue in toxicological samples.

Materials & Instrumentation

Reagents

- Analyte: Theophylline (Certified Reference Material).

- Internal Standard:

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-Theophylline (Target isotopic purity > 99%).

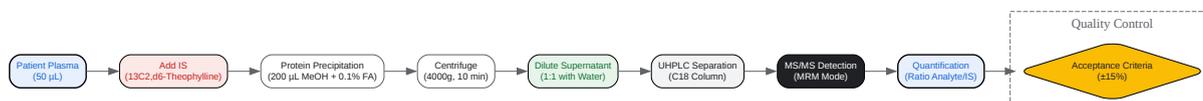
- Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
- Additives: Formic Acid (FA), Ammonium Formate (AmForm).
- Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation

- LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
- MS System: Triple Quadrupole (QqQ) with ESI source (e.g., Sciex 6500+, Thermo Altis).
- Column: C18 Reverse Phase (Specifics in Section 5).

Experimental Workflow Visualization

The following diagram outlines the logical flow from patient extraction to data integrity checks.



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Figure 1: End-to-end bioanalytical workflow for Theophylline quantification.

Method Development & Optimization

Mass Spectrometry Conditions (Source: ESI+)

Theophylline ionizes efficiently in positive mode (

).

- Precursor Selection:

- Theophylline:
 - 181.1[3]
- IS (C,d):
 - 189.1 (Mass shift +8 Da).
- Product Ion Selection: The primary fragment typically involves the loss of methyl isocyanate (C,d, 57 Da).
 - Expert Insight: For the C,d IS, the fragmentation pattern depends on the position of the labels. If the d represents two groups, the loss of one methyl isocyanate moiety (C,d) will result in a specific mass shift. You must perform a Product Ion Scan on your specific IS lot to confirm the dominant daughter ion (typically C,d, 129.1 or 127.1 depending on label retention).

Table 1: Recommended MRM Transitions

Analyte	Precursor ()	Product ()	Dwell (ms)	CE (eV)	Role
Theophylline	181.1	124.1	50	22	Quantifier
Theophylline	181.1	96.1	50	35	Qualifier
C					
,d	189.1	129.1*	50	22	IS Quantifier
-Theo					

*Note: Theoretical value. Verify via direct infusion tune.

Chromatography (LC)

Xanthines are polar. A standard C18 column may show early elution and co-elution with polar matrix components.

- Column: Waters Acquity HSS T3 (mm, 1.8 m) or Agilent Zorbax Eclipse Plus C18. The HSS T3 is preferred for better retention of polar heterocycles.
- Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
- Mobile Phase B: Methanol + 0.1% Formic Acid.
- Gradient:
 - 0.0 min: 5% B
 - 0.5 min: 5% B
 - 2.0 min: 90% B

- 2.5 min: 90% B
- 2.6 min: 5% B (Re-equilibration)

Logic: An initial hold at low organic (5% B) diverts early eluting salts to waste (if using a diverter valve) and focuses the analyte band.

Sample Preparation Protocol

Method: Protein Precipitation (PPT). Rationale: Theophylline is not highly protein-bound (~40%), making PPT efficient. LLE is unnecessary unless sensitivity requirements are < 1 ng/mL.

- Aliquot: Transfer 50

L of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.

- IS Addition: Add 20

L of Working IS Solution (5

g/mL

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-Theophylline in 50% MeOH).

- Precipitation: Add 200

L of ice-cold Methanol containing 0.1% Formic Acid.

- Tip: The formic acid helps disrupt protein binding and improves recovery.

- Vortex: Mix vigorously for 30 seconds.

- Centrifuge: Spin at

(or higher) for 10 minutes at 4°C.

- Dilution (Critical Step): Transfer 100

L of supernatant to a clean plate/vial. Add 100

L of Water.

- Why? Injecting pure methanol supernatant can cause "solvent effect" peak broadening on UHPLC columns. Diluting with water matches the initial mobile phase conditions.

Validation Strategy (FDA/EMA Guidelines)

To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance, 2018), perform the following:

Selectivity & Specificity

Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

- Requirement: No interference peak > 20% of the LLOQ area in the analyte channel. No interference > 5% of the IS response.

- Caffeine Check: Inject a high concentration Caffeine standard (50

g/mL) to ensure it does not produce a signal in the Theophylline MRM channel (181.1 -> 124.1).

Matrix Effect (ME)

Calculate the Matrix Factor (MF) using the post-extraction spike method.

- Target: CV of MF across 6 lots should be < 15%. The

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IS should track the analyte perfectly, resulting in a ratio close to 1.0.

Linearity & Sensitivity

- Calibration Curve: 0.1, 0.5, 1, 5, 10, 20, 40

g/mL.

- Weighting:

linear regression.

- LLOQ: 0.1

g/mL (S/N > 10).

Troubleshooting & Expert Tips

- Isobaric Interferences:
 - Paraxanthine: The major metabolite of caffeine. It shares the mass 180/181.[4] It must be chromatographically separated from Theophylline.
 - Check: Ensure your gradient separates Paraxanthine (usually elutes after Theophylline on C18) from Theophylline.
- Carryover:
 - Xanthines can stick to injector needles. Use a needle wash of 50:25:25 MeOH:ACN:Isopropanol + 0.1% Formic Acid.
- IS Purity:
 - Ensure the
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 - ,d
 - IS does not contain unlabeled Theophylline (check the Certificate of Analysis). Even 0.5% native impurity in the IS will raise your LLOQ.

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